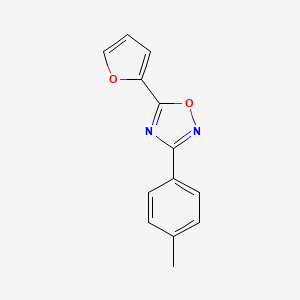
5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as FMOX, is a heterocyclic compound that has been extensively studied for its potential use in various scientific applications. This compound is of particular interest due to its unique chemical structure and potential for use in the development of new drugs and materials.
作用机制
The mechanism of action of 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, research has shown that 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has a unique chemical structure that may allow it to interact with biological systems in a variety of ways. Some studies have suggested that 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole may have anti-inflammatory and antioxidant properties, while others have suggested that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
Research has shown that 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has a variety of biochemical and physiological effects. Studies have suggested that 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole may have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of diseases and conditions. Additionally, research has suggested that 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole may have potential as an anti-cancer agent, although more research is needed in this area.
实验室实验的优点和局限性
One of the advantages of using 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its unique chemical structure, which may allow it to interact with biological systems in a variety of ways. Additionally, 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is relatively easy to synthesize and is readily available in large quantities. However, one of the limitations of using 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are a variety of future directions for research on 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One potential avenue of research is the development of new drugs and materials based on the unique chemical structure of 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. Additionally, more research is needed to fully understand the mechanism of action of 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole and its potential applications in the treatment of various diseases and conditions. Finally, more research is needed to explore the potential uses of 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in materials science and other fields.
合成方法
5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be synthesized through a variety of methods, including the reaction of furfurylamine with 4-methylphenylisocyanate in the presence of a catalyst. Other methods of synthesis include the reaction of furfuryl alcohol with 4-methylphenylhydrazine in the presence of an acid catalyst.
科学研究应用
5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been studied extensively for its potential use in the development of new drugs and materials. Research has shown that 5-(2-furyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has a variety of potential applications in the fields of medicine, biology, and materials science.
属性
IUPAC Name |
5-(furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-9-4-6-10(7-5-9)12-14-13(17-15-12)11-3-2-8-16-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXURVXTYOJCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)
![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)
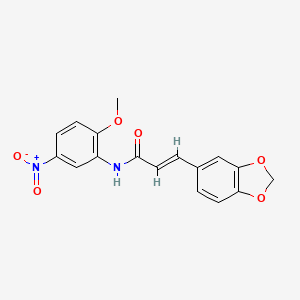
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)

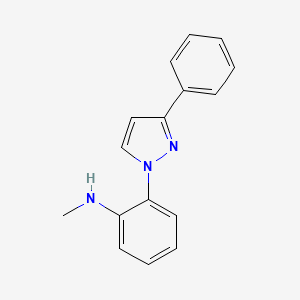

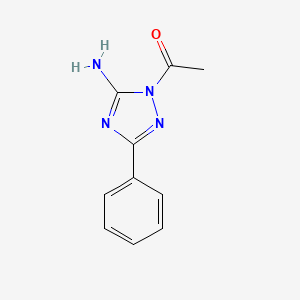
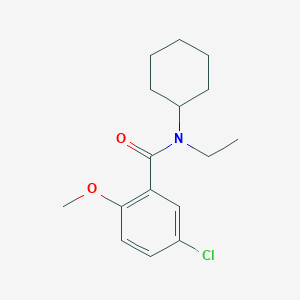
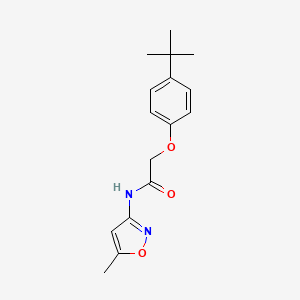
![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)
![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)